molecular formula C12H16N2O2 B13640922 4-Cyclopropyl-2-isobutylpyrimidine-5-carboxylic acid

4-Cyclopropyl-2-isobutylpyrimidine-5-carboxylic acid

Cat. No.: B13640922
M. Wt: 220.27 g/mol
InChI Key: GKMJVTSZCYEEJG-UHFFFAOYSA-N
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Description

4-Cyclopropyl-2-isobutylpyrimidine-5-carboxylic acid is a heterocyclic compound with a pyrimidine ring structureThe molecular formula of this compound is C12H16N2O2, and it has a molecular weight of 220.27 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyl-2-isobutylpyrimidine-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with isobutyronitrile, followed by cyclization with a suitable reagent to form the pyrimidine ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide and heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-2-isobutylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

4-Cyclopropyl-2-isobutylpyrimidine-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-2-isobutylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or modulate receptor function by binding to receptor sites. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • 4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid
  • 4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester
  • 5-Cyclopropyl-1H-pyrazole-4-carboxylic acid

Uniqueness

4-Cyclopropyl-2-isobutylpyrimidine-5-carboxylic acid is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. The presence of the cyclopropyl and isobutyl groups enhances its stability and reactivity compared to similar compounds .

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

4-cyclopropyl-2-(2-methylpropyl)pyrimidine-5-carboxylic acid

InChI

InChI=1S/C12H16N2O2/c1-7(2)5-10-13-6-9(12(15)16)11(14-10)8-3-4-8/h6-8H,3-5H2,1-2H3,(H,15,16)

InChI Key

GKMJVTSZCYEEJG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NC=C(C(=N1)C2CC2)C(=O)O

Origin of Product

United States

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